
4-(1,2,3-Thiadiazol-4-yl)benzonitrile
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzonitrile is an organic compound with the molecular formula C₉H₅N₃S and a molecular weight of 187.22 g/mol . It is a solid at ambient temperature and is primarily used in research applications . The compound features a thiadiazole ring attached to a benzonitrile moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It is known that the compound can interact with its targets, leading to changes in their function . The presence of the thiadiazole ring, which exhibits electron-accepting properties, may play a role in these interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(1,2,3-Thiadiazol-4-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiadiazole ring in this compound is a bioisostere of pyrimidine, which is a core structure in nucleic acids. This allows this compound to disrupt processes related to DNA replication by interacting with enzymes involved in nucleic acid synthesis . Additionally, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . This compound influences cell function by interfering with cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism . The ability of this compound to cross cellular membranes due to its liposolubility further enhances its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit DNA polymerase, thereby preventing DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under ambient conditions, making it suitable for long-term studies In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . The interactions of this compound with cofactors and other metabolic enzymes further influence its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The liposolubility of this compound allows it to accumulate in lipid-rich regions, affecting its distribution within the cell . Additionally, this compound can be transported across cellular membranes, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors . The presence of this compound in different subcellular compartments can modulate its effects on cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds containing the thiadiazole moiety exhibit various biological activities, including:
- Antimicrobial Properties : Effective against a range of bacteria and fungi.
- Antitumor Activity : Potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
- Anticonvulsant Effects : Some derivatives show promise in treating epilepsy.
The unique combination of functional groups in 4-(1,2,3-Thiadiazol-4-yl)benzonitrile contributes to its potential as a candidate for drug development.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown significant activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been linked to enhanced antibacterial properties.
Compound | Activity | Reference |
---|---|---|
This compound | Antibacterial (MIC < 32 μg/mL) | |
2-Amino-1,3,4-thiadiazole | Antifungal against Candida spp. |
Antitumor Activity
Research has indicated that thiadiazole derivatives can inhibit tumor growth. For example, certain synthesized compounds have shown cytotoxic effects on various cancer cell lines.
Compound | Cancer Type | IC50 (μM) | Reference |
---|---|---|---|
Thiadiazole Derivative A | Breast Cancer | 15 | |
Thiadiazole Derivative B | Lung Cancer | 20 |
Applications in Material Science
Thiadiazole compounds are also explored for their potential in material science due to their electronic properties. They can be used as:
- Conducting Polymers : Useful in electronic devices.
- Fluorescent Dyes : Employed in imaging applications.
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers evaluated the antimicrobial properties of various thiadiazole derivatives. The results showed that compounds with electron-withdrawing groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifying the substituents on the thiadiazole ring can enhance efficacy .
Case Study 2: Antitumor Potential
A recent investigation focused on the synthesis and evaluation of new thiadiazole derivatives for antitumor activity. The study found that specific modifications led to increased cytotoxicity against human cancer cell lines, indicating that this compound could serve as a lead compound for further development .
Comparison with Similar Compounds
Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
4-(1,2,3-Thiadiazol-4-yl)benzyl alcohol: Features a hydroxyl group instead of a nitrile group.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)benzonitrile is unique due to the presence of both a thiadiazole ring and a nitrile group, which confer distinct chemical reactivity and biological activity .
Biological Activity
Introduction
4-(1,2,3-Thiadiazol-4-yl)benzonitrile (CAS No. 82894-99-3) is a compound that features a thiadiazole ring, known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a thiadiazole moiety and a nitrile group. This unique configuration contributes to its biological properties.
Molecular Formula
- Molecular Formula: C9H6N4S
- Molecular Weight: 194.24 g/mol
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Studies have shown that derivatives of thiadiazole can effectively inhibit the growth of various bacterial strains. One study reported that compounds similar to this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity: The compound has also been evaluated for antifungal properties. In vitro tests revealed that it exhibits activity against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research highlights include:
- Mechanism of Action: The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
- Case Studies: A study involving similar thiadiazole compounds demonstrated significant cytotoxicity against several cancer cell lines, indicating potential for drug development .
Anti-inflammatory and Analgesic Effects
This compound has been investigated for its anti-inflammatory properties:
- Research Findings: Animal studies have shown that thiadiazole derivatives can reduce inflammation markers and alleviate pain responses in models of induced inflammation .
Other Biological Activities
In addition to the aforementioned activities, thiadiazole compounds have been associated with:
- Antiviral Activity: Some studies suggest that these compounds may inhibit viral replication and could be explored for antiviral drug development .
- Antidiabetic Effects: Preliminary research indicates potential benefits in managing diabetes through modulation of glucose metabolism .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
4-(thiadiazol-4-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQDXFKXGCNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372303 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-99-3 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82894-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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